3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine
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Overview
Description
3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired pyrrolopyrazine derivative . Industrial production methods may vary, but they typically involve similar steps with optimizations for large-scale synthesis.
Chemical Reactions Analysis
3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction yields .
Scientific Research Applications
3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various bioactive molecules and functional materials.
Medicine: It is used in the development of new drugs for treating infectious diseases, cancer, and other medical conditions.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling and regulation. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis (programmed cell death). The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine can be compared with other similar compounds such as:
Pyrrolo[1,2-a]pyrazine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.
Triazolo[4,3-a]pyrazine derivatives: These compounds have a triazole ring fused to the pyrazine ring, which can enhance their antimicrobial and anticancer properties.
Piperazine derivatives: These compounds contain a piperazine ring and are known for their diverse biological activities, including antidiabetic, anticancer, and anticonvulsant effects.
The uniqueness of this compound lies in its trifluoromethyl group, which can significantly enhance its lipophilicity, metabolic stability, and overall biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H13F3N2 |
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Molecular Weight |
194.20 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H13F3N2/c9-8(10,11)7-5-13-3-1-2-6(13)4-12-7/h6-7,12H,1-5H2 |
InChI Key |
YTWPHJHMOHDISD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNC(CN2C1)C(F)(F)F |
Origin of Product |
United States |
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